

Application Notes and Protocols: JNJ-10397049 in Combination with Other Neurological Drugs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of preclinical findings and detailed experimental protocols for the selective orexin-2 receptor (OX2R) antagonist, **JNJ-10397049**, when used in combination with other neurological drugs. The data presented here is derived from foundational preclinical research and is intended to guide further investigation into the therapeutic potential of **JNJ-10397049** in neurological disorders.

Introduction

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity for OX2R over the orexin-1 receptor (OX1R)[1]. Orexin neuropeptides and their receptors are key regulators of sleep-wake cycles, and dysregulation of this system has been implicated in various neurological disorders[2]. While **JNJ-10397049** has been primarily investigated for its sleep-promoting effects, preclinical studies have explored its utility in combination with other agents to modulate sleep architecture and other neurological processes. This document outlines the key findings and methodologies from this research.

Data Presentation: Preclinical Combination Studies

The following tables summarize the quantitative data from preclinical studies involving **JNJ-10397049** in combination with other neurological agents.



Table 1: Combination of **JNJ-10397049** (OX2R Antagonist) and GSK-1059865 (OX1R Antagonist) on Sleep Parameters in Rats

Treatmen t Group	Dose (mg/kg)	Route of Administr ation	NREM Sleep Duration (Change from Vehicle)	REM Sleep Duration (Change from Vehicle)	Latency to Persisten t Sleep (Change from Vehicle)	Referenc e
JNJ- 10397049	10	Subcutane ous	Increased	No significant change	Decreased	[3]
GSK- 1059865	10	Subcutane ous	No significant change	No significant change	No significant change	[3]
JNJ- 10397049 + GSK- 1059865	10 + 10	Subcutane ous	Increased NREM	Increased REM	Decreased	[3]

Table 2: Effect of **JNJ-10397049** on Neural Precursor Cell (NPC) Proliferation and Differentiation



Concentration (μM)	Effect on NPC Proliferation	Effect on Oligodendrocy te Differentiation (at 20 µM)	Key Markers	Reference
1, 5	Significantly increased	-	-	[4]
10, 15, 20	No significant effect	Facilitated differentiation towards oligodendroglial lineage	Increased Olig2 and CNPase expression; Decreased nestin expression	[4]
25, 30	Toxic	-	-	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of **JNJ-10397049**.

In Vivo Sleep Studies in Rats

Objective: To assess the effects of selective and combined blockade of OX1R and OX2R on sleep-wake patterns.

Animal Model: Male Sprague-Dawley rats.[1]

Drug Preparation and Administration:

- JNJ-10397049: Dissolved for subcutaneous administration.[3]
- GSK-1059865: Administered subcutaneously.[3]
- Vehicle Control: 0.5% methylcellulose was used as a vehicle for oral administration in some related studies.[3] For subcutaneous administration, the specific vehicle should be detailed in the primary literature.



Surgical Implantation for EEG/EMG Recording:

- Anesthetize rats with an appropriate anesthetic agent.
- Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
- Implant stainless-steel wires into the neck musculature for electromyogram (EMG) recording.
- Allow a recovery period of at least one week post-surgery.

Experimental Procedure:

- Habituate the rats to the recording chambers and cables for several days.
- Administer JNJ-10397049 (10 mg/kg, s.c.), GSK-1059865 (10 mg/kg, s.c.), the combination of both, or vehicle at the onset of the dark phase.[3]
- Record EEG and EMG continuously for at least 6 hours post-dosing.[3]
- Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) in 30-second epochs
 using appropriate software.
- Analyze parameters such as latency to persistent sleep, duration of each sleep state, and number of state transitions.

In Vitro Neural Precursor Cell (NPC) Proliferation and Differentiation Assay

Objective: To determine the effect of **JNJ-10397049** on the proliferation and differentiation of NPCs into oligodendrocytes.

Cell Culture:

- Isolate neural precursor cells from the cerebral cortex of embryonic rats.
- Culture NPCs as neurospheres in a serum-free medium supplemented with appropriate growth factors (e.g., EGF and bFGF).



Proliferation Assay (MTT Assay):

- Plate NPCs in 96-well plates.
- Treat cells with various concentrations of JNJ-10397049 (e.g., 1, 5, 10, 15, 20, 25, and 30 μM) for a specified duration (e.g., 48 hours).[4]
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5 diphenyl tetrazolium bromide) to each well
 and incubate.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

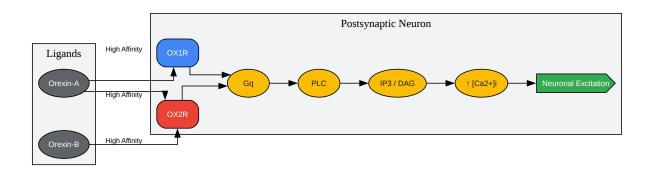
Differentiation Assay:

- Plate NPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips).
- Induce differentiation by withdrawing growth factors and adding a differentiation medium.
- Treat cells with a non-toxic concentration of JNJ-10397049 (e.g., 20 μM) determined from the proliferation assay.[4]
- After a specified differentiation period (e.g., 5-7 days), fix the cells.
- Perform immunocytochemistry for markers of undifferentiated precursors (e.g., Nestin) and oligodendrocyte lineage cells (e.g., Olig2, CNPase).[4]
- Quantify the expression of these markers using fluorescence microscopy and image analysis software or by performing real-time PCR.[4]

Visualizations

The following diagrams illustrate the signaling pathway of orexin receptors and the experimental workflow for the in vivo sleep study.

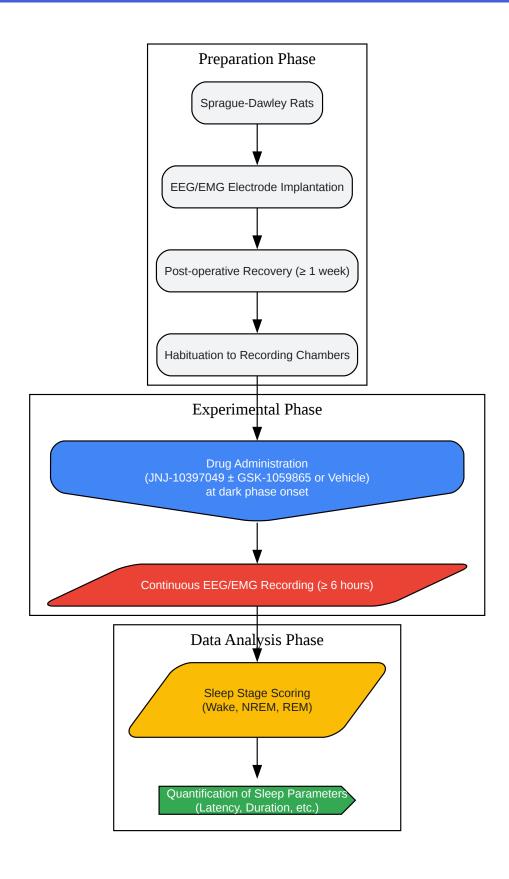




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Caption: Orexin Receptor Signaling Pathway.





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Caption: In Vivo Sleep Study Experimental Workflow.



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